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sodium potassium ATPase inhibitor 3 - 124541-51-1

sodium potassium ATPase inhibitor 3

Catalog Number: EVT-1511513
CAS Number: 124541-51-1
Molecular Formula: C6H9N3
Molecular Weight: 0
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Sodium potassium ATPase inhibitor 3 is a compound that targets the sodium-potassium ATPase, an essential enzyme found in the plasma membrane of animal cells. This enzyme is crucial for maintaining the electrochemical gradient across the cell membrane by transporting sodium ions out of the cell and potassium ions into the cell. The inhibition of this enzyme can have significant physiological effects, making sodium potassium ATPase inhibitor 3 a subject of interest in biochemical research.

Source

Sodium potassium ATPase inhibitor 3 is derived from various sources, including natural products and synthetic compounds. It is particularly studied in the context of its interaction with the sodium-potassium ATPase enzyme, which has been extensively characterized in mammalian tissues. Research has shown that different isoforms of this enzyme exist, indicating that inhibitors may have varying effects depending on the specific isoform targeted .

Classification

Sodium potassium ATPase inhibitor 3 belongs to a broader class of compounds known as enzyme inhibitors, specifically targeting P-type ATPases. These inhibitors can be classified based on their specificity and mechanism of action, with some being competitive while others act non-competitively. Inhibitors like sodium potassium ATPase inhibitor 3 are crucial for understanding the regulatory mechanisms of ion transport and cellular homeostasis .

Synthesis Analysis

Methods

The synthesis of sodium potassium ATPase inhibitor 3 can involve various organic synthesis techniques, including:

  • Chemical Synthesis: Utilizing standard organic reactions such as nucleophilic substitutions and coupling reactions to construct the molecular framework.
  • Natural Extraction: Isolating the compound from plant or microbial sources known to produce similar inhibitory compounds.

Technical Details

The specific synthetic routes often depend on the desired purity and yield. For example, solid-phase synthesis methods may be employed for high-throughput screening of potential inhibitors. Furthermore, modifications of existing structures can lead to analogs with enhanced potency or selectivity against specific isoforms of sodium-potassium ATPase .

Molecular Structure Analysis

Structure

Sodium potassium ATPase inhibitor 3 typically features a complex molecular structure that allows it to interact effectively with the sodium-potassium ATPase enzyme. Detailed structural analysis using techniques like X-ray crystallography or nuclear magnetic resonance spectroscopy can provide insights into its binding affinity and specificity.

Data

The molecular weight, chemical formula, and specific stereochemistry are critical data points for understanding its interactions with biological targets. For instance, knowing the three-dimensional conformation can help in predicting how well it fits into the active site of sodium-potassium ATPase .

Chemical Reactions Analysis

Reactions

The primary chemical reaction involving sodium potassium ATPase inhibitor 3 is its binding to the sodium-potassium ATPase enzyme. This interaction typically leads to a conformational change in the enzyme, inhibiting its function.

Technical Details

Inhibition can be characterized through various assays that measure changes in ion transport activity or ATP hydrolysis rates. Kinetic studies can help determine whether the inhibition is competitive or non-competitive, providing insights into how effectively sodium potassium ATPase inhibitor 3 can block enzyme activity under different conditions .

Mechanism of Action

Process

Sodium potassium ATPase inhibitor 3 acts by binding to specific sites on the sodium-potassium ATPase enzyme, disrupting its normal function. The mechanism generally involves:

  1. Binding: The inhibitor binds to the enzyme's active site or an allosteric site.
  2. Conformational Change: This binding induces a change in the enzyme's conformation.
  3. Inhibition: The altered conformation prevents normal substrate binding or catalysis, leading to reduced ion transport across the membrane.

Data

Studies have shown that different isoforms of sodium-potassium ATPase exhibit varying sensitivities to inhibitors like sodium potassium ATPase inhibitor 3, which can inform therapeutic applications .

Physical and Chemical Properties Analysis

Physical Properties

Sodium potassium ATPase inhibitor 3 exhibits specific physical properties such as solubility, melting point, and stability under various pH conditions. These properties are essential for determining how it behaves in biological systems.

Chemical Properties

The chemical properties include reactivity with other biomolecules and stability under physiological conditions. Understanding these properties helps predict how well it will perform as an inhibitor in vivo .

Applications

Scientific Uses

Sodium potassium ATPase inhibitor 3 has several scientific applications:

  • Research Tool: It serves as a valuable tool in studying ion transport mechanisms and cellular physiology.
  • Therapeutic Potential: Due to its ability to inhibit sodium-potassium ATPase, it may have potential applications in treating conditions related to ion imbalance, such as hypertension or heart failure.
  • Pharmacological Studies: It aids in exploring drug interactions and developing new therapeutic agents targeting similar pathways .
Structural Biology of Na+/K+-ATPase Isoforms

Subunit Composition and Isoform Diversity

Catalytic α-Subunit Family: α1, α2, α3, α4 Variants

The catalytic α-subunit of Na+/K+-ATPase exists in four isoforms (α1–α4) encoded by distinct genes (ATP1A1–ATP1A4). These isoforms exhibit unique functional properties and tissue distributions:

  • α1 (ATP1A1): Ubiquitously expressed across all tissues, this isoform maintains baseline cellular ion homeostasis and housekeeping functions. It exhibits low sensitivity to cardiac glycosides like ouabain (IC₅₀ > 1 μM) [1] [6].
  • α2 (ATP1A2): Predominantly localized in skeletal muscle, astrocytes, and vascular smooth muscle. It regulates Ca²⁺ signaling in microdomains via Na⁺/Ca²⁺ exchangers and contributes to contractility and hypertrophy responses [4] [6].
  • α3 (ATP1A3): Highly enriched in neurons (particularly cerebellar Purkinje cells), testis, and cardiac conduction systems. It displays 100-fold greater ouabain sensitivity (IC₅₀ ≈ 10 nM) compared to α1 and is genetically linked to neurological disorders like rapid-onset dystonia-parkinsonism (RDP) [1] [6] [9].
  • α4 (ATP1A4): Testis-specific expression, essential for sperm motility and fertility. Its inhibition disrupts acrosome function during egg penetration [1] [7].

Table 1: Functional Properties of Na+/K+-ATPase α-Subunit Isoforms

IsoformGeneTissue ExpressionOuabain SensitivityPrimary Functions
α1ATP1A1UbiquitousLow (IC₅₀ > 1 μM)Cellular ion homeostasis
α2ATP1A2Skeletal muscle, astrocytesModerateCa²⁺ signaling, contractility
α3ATP1A3Neurons, testis, heartHigh (IC₅₀ ≈ 10 nM)Neuronal excitability, fertility
α4ATP1A4TestisHighSperm motility, acrosome function

Regulatory β-Subunit and FXYD Protein Interactions

The β-subunit (β1–β3 isoforms) and FXYD proteins are essential for the structural stability, trafficking, and kinetic modulation of Na+/K+-ATPase:

  • β-Subunits: These single-pass transmembrane glycoproteins facilitate the maturation and membrane insertion of α-subunits. β1 is widely expressed and critical for enzyme stability, while β2/β3 show tissue-specific roles in neuronal adhesion and testis function [1] [5]. Loss of specific β1 molecular weight bands correlates with reduced fertility in boars, underscoring its role in cellular adhesion [7].
  • FXYD Proteins: This family of seven regulatory subunits (e.g., FXYD6 in neurons) fine-tunes pump kinetics by modulating Na⁺/K⁺ affinity and ATP sensitivity. For example, phosphorylated FXYD1 (phospholemman) disinhibits cardiac Na+/K+-ATPase activity under stress [5] [6]. Cryo-EM studies confirm FXYD6 interacts with transmembrane helices M9 of the α-subunit, stabilizing ion pathways during conformational shifts [6].

Table 2: Regulatory Subunits of Na+/K+-ATPase

Subunit TypeIsoformsKey InteractionsFunctional Impact
β-Subunitβ1, β2, β3α-subunit transmembrane domainEnzyme maturation, membrane trafficking
FXYD ProteinsFXYD1–FXYD7M7/M10 helices (α-subunit)Modulates Na⁺/K⁺ affinity, ATP sensitivity

Molecular Architecture of the α3 Subunit (ATP1A3)

Transmembrane Helix Organization and Ion-Binding Domains

The α3 subunit comprises ten transmembrane helices (M1–M10) forming three distinct cytoplasmic domains:

  • Actuator (A-domain): Connects to M1–M3 helices and positions key residues for dephosphorylation.
  • Nucleotide-binding (N-domain): Binds ATP and coordinates with the phosphorylation domain.
  • Phosphorylation (P-domain): Contains the conserved aspartate residue (D³⁷¹) that undergoes phosphorylation during the transport cycle [6].

Ion-binding sites are localized within M4, M5, and M6 helices:

  • In the E1 conformation (cytoplasm-open state), three Na⁺-binding sites coordinate with residues like E³²⁷ (M4), D⁸⁰⁴ (M6), and N⁷⁷⁸ (M5) via carboxylate and carbonyl oxygen atoms [6].
  • Transition to the E2P conformation (exoplasm-open state) involves a 45° rotation of the M4 helix, displacing Na⁺ and enabling K⁺ binding via residues such as V³¹⁶ (M4) and T⁷⁷⁴ (M5) [6].

Cryo-EM studies reveal that the cytoplasmic gating mechanism is governed by hinge-like movements in M1–M3 helices, while exoplasmic gating depends on M4–M6 rearrangements. These shifts are triggered by ATP hydrolysis and ouabain binding [6].

Tissue-Specific Expression Patterns in Neuronal and Cardiac Systems

  • Neuronal Systems: ATP1A3 is densely expressed in cerebellar Purkinje neurons, basal ganglia, and thalamocortical circuits. It consumes ~75% of neuronal energy to maintain electrochemical gradients essential for action potential propagation and neurotransmitter reuptake [5] [9]. In astrocytes, α3 sustains glutamate clearance by powering Na⁺-dependent transporters. Mutations in ATP1A3 disrupt cerebellar computation, leading to ataxia or dystonia due to impaired ion homeostasis [5] [9].
  • Cardiac Systems: While α1 dominates in cardiomyocytes, α3 localizes to the sinoatrial node and conduction fibers. Here, it fine-tunes heart rate by modulating membrane hyperpolarization. Inhibition by nanomolar ouabain triggers Src kinase signaling, influencing contractility without blocking ion transport [4] [8].
  • Non-Neuronal Roles: α3 is detected in sperm equatorial segments, where it regulates motility and acrosomal function. Boar fertility studies correlate α3 expression levels with sperm capacitation efficiency [7].

All compound names mentioned: ouabain, digoxin, digitoxin, bufalin, marinobufagenin, digoxigenin, oleandrin, strebloside, cryptanoside A

Properties

CAS Number

124541-51-1

Product Name

sodium potassium ATPase inhibitor 3

Molecular Formula

C6H9N3

Synonyms

sodium potassium ATPase inhibitor 3

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